molecular formula C22H16N4S B484219 6-[1,1'-biphenyl]-4-yl-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine CAS No. 517906-14-8

6-[1,1'-biphenyl]-4-yl-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Cat. No.: B484219
CAS No.: 517906-14-8
M. Wt: 368.5g/mol
InChI Key: RIFQRBLYQUJYFW-UHFFFAOYSA-N
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Description

6-[1,1'-biphenyl]-4-yl-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound that has garnered significant interest due to its unique structural features and potential biological activities. This compound belongs to the class of triazolothiadiazines, which are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[1,1'-biphenyl]-4-yl-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves the reaction of 4-amino-3-arylamino-5-mercapto-1,2,4-triazoles with appropriate aryl aldehydes under reflux conditions. The reaction proceeds through the formation of Schiff bases, which then cyclize to form the desired triazolothiadiazine ring system .

Industrial Production Methods

the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

6-[1,1'-biphenyl]-4-yl-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Exhibits antimicrobial and antifungal activities, making it a candidate for developing new antibiotics.

    Medicine: Shows promise as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

Mechanism of Action

The mechanism of action of 6-[1,1'-biphenyl]-4-yl-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as carbonic anhydrase or cholinesterase, leading to its observed biological activities. The compound’s ability to form hydrogen bonds and interact with various receptors contributes to its pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[1,1'-biphenyl]-4-yl-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine stands out due to its specific substitution pattern, which enhances its biological activity and potential therapeutic applications. The presence of phenyl groups at specific positions contributes to its unique chemical reactivity and interaction with biological targets .

Properties

CAS No.

517906-14-8

Molecular Formula

C22H16N4S

Molecular Weight

368.5g/mol

IUPAC Name

3-phenyl-6-(4-phenylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

InChI

InChI=1S/C22H16N4S/c1-3-7-16(8-4-1)17-11-13-18(14-12-17)20-15-27-22-24-23-21(26(22)25-20)19-9-5-2-6-10-19/h1-14H,15H2

InChI Key

RIFQRBLYQUJYFW-UHFFFAOYSA-N

SMILES

C1C(=NN2C(=NN=C2S1)C3=CC=CC=C3)C4=CC=C(C=C4)C5=CC=CC=C5

Canonical SMILES

C1C(=NN2C(=NN=C2S1)C3=CC=CC=C3)C4=CC=C(C=C4)C5=CC=CC=C5

Origin of Product

United States

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